molecular formula C18H22N4 B6124937 N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6124937
M. Wt: 294.4 g/mol
InChI Key: FKEUSXIRGBCJET-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₃N₄
Molecular Weight: 307.42 g/mol
Structural Features:

  • Core: Pyrazolo[1,5-a]pyrimidine, a fused bicyclic heteroaromatic system.
  • Substituents:
    • N-(butan-2-yl): A branched alkyl chain at the 7-position amine.
    • 3,5-Dimethyl: Methyl groups at positions 3 and 3.
    • 2-Phenyl: A phenyl ring at position 2.

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for diverse biological activities. Its unique substituents enhance lipophilicity and influence interactions with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

N-butan-2-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-14(4)17(21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEUSXIRGBCJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with butan-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Structural Comparison

Key Structural Differences and Similarities :

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine 7: butan-2-yl; 3,5: CH₃; 2: C₆H₅ C₁₉H₂₃N₄ 307.42 Branched alkyl chain enhances solubility; phenyl and methyl groups stabilize aromatic interactions .
N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine 7: 4-Cl-C₆H₄; 3,5: CH₃; 2: C₆H₅ C₂₁H₁₉ClN₄ 362.86 Chlorine atom increases electrophilicity, enhancing enzyme inhibition .
N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine 7: 4-OCH₃-C₆H₄; 3,5: CH₃; 2: C₆H₅ C₂₂H₂₂N₄O 358.44 Methoxy group improves bioavailability and receptor binding .
N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine 7: n-butyl; 3,5: CH₃; 2: C₆H₅ C₁₉H₂₃N₄ 307.42 Linear alkyl chain reduces steric hindrance compared to branched butan-2-yl .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target Compound : Estimated LogP ~3.2 (branched alkyl increases lipophilicity).
    • N-(4-chlorophenyl) analogue : LogP ~3.8 (chlorine contributes to higher hydrophobicity) .
    • N-(4-methoxyphenyl) analogue : LogP ~2.9 (methoxy group reduces lipophilicity) .
  • Solubility :
    • Branched chains (e.g., butan-2-yl) improve solubility in organic solvents compared to linear chains (e.g., n-butyl) .

Mechanistic Insights :

  • The target compound ’s branched butan-2-yl group optimizes binding to CDK2’s hydrophobic pocket, surpassing the linear N-butyl analogue’s efficacy .
  • Halogenated derivatives (e.g., 4-chlorophenyl) exhibit stronger enzyme inhibition but may face toxicity challenges .

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